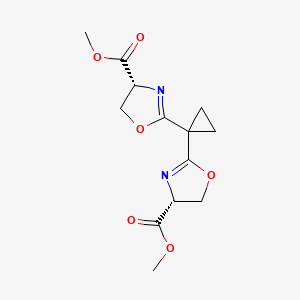![molecular formula C16H14N2O B12850145 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound has an allyloxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-(allyloxy)benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives
Applications De Recherche Scientifique
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The allyloxy group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the allyloxy group, which can affect its chemical properties and biological activities.
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole:
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole: Contains a hydroxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of the allyloxy group in 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives. This group can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of new drugs and materials .
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-(4-prop-2-enoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N2O/c1-2-11-19-13-9-7-12(8-10-13)16-17-14-5-3-4-6-15(14)18-16/h2-10H,1,11H2,(H,17,18) |
Clé InChI |
SEAJZWLKXAOLIK-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


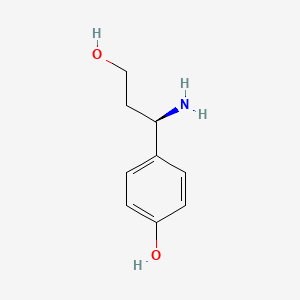

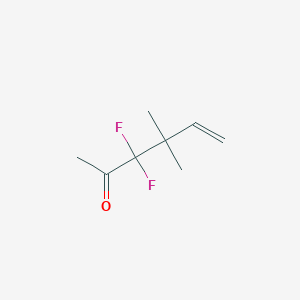
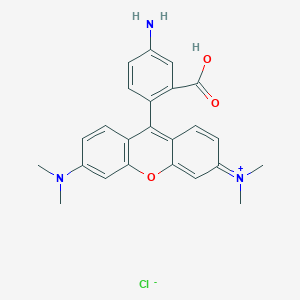
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

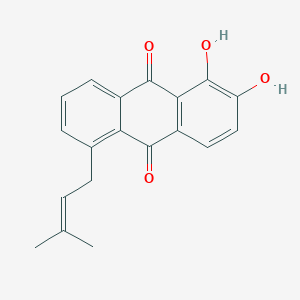
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
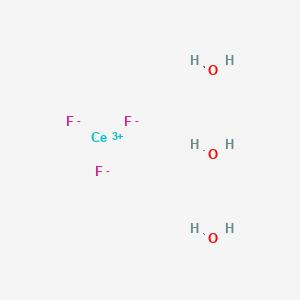
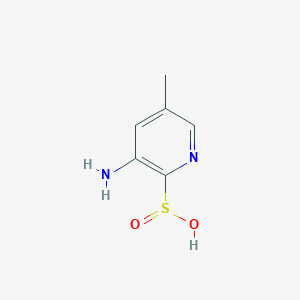
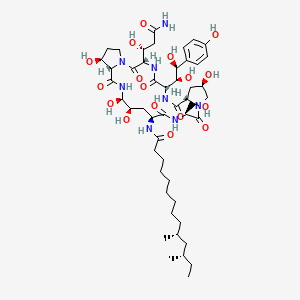
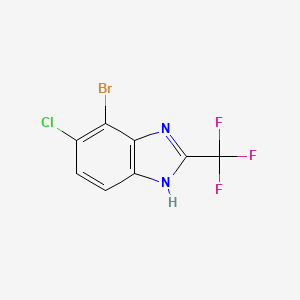
![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
